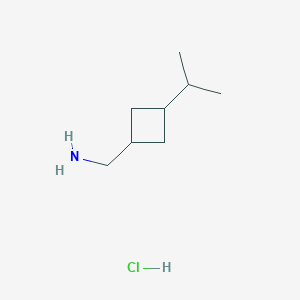
(3-Propan-2-ylcyclobutyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex amine hydrochlorides is well-documented in the provided papers. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride involves a three-step reaction sequence starting from a difluorobenzophenone precursor, followed by catalytic tritiation . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is achieved through a high-yielding polyphosphoric acid condensation route . These methods suggest that the synthesis of (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride could also involve multi-step reactions, possibly starting from a cyclobutyl precursor and incorporating an appropriate amine group, followed by salt formation with hydrochloric acid.
Molecular Structure Analysis
The molecular structure of amine hydrochlorides is crucial for their biological activity and interaction with receptors. The paper on the synthesis of a novel ligand for the NMDA receptor provides insights into the importance of stereochemistry and the presence of specific functional groups in influencing receptor binding . Although the exact molecular structure of (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride is not provided, we can infer that its cyclobutyl core and amine functionality would play significant roles in its chemical behavior and potential biological interactions.
Chemical Reactions Analysis
The chemical reactions involving amine hydrochlorides can be complex and highly specific to their structure. The synthesis of enantiomerically pure trans-1-benzylcyclohexan-1,2-diamine hydrochlorides demonstrates the importance of stereochemistry and the use of chiral chromatography for the separation of enantiomers . This suggests that the synthesis of (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride may also involve stereoselective steps and that its reactivity could be influenced by its chiral centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of amine hydrochlorides are influenced by their molecular structure. For example, the presence of fluorophenyl groups in the NMDA receptor ligand affects its solubility and receptor affinity . The oxadiazole ring in the compound synthesized via polyphosphoric acid condensation contributes to its thermal stability and spectroscopic characteristics . Therefore, the physical and chemical properties of (3-Propan-2-ylcyclobutyl)methanamine;hydrochloride would likely be determined by its cyclobutyl structure and the hydrochloride salt form, affecting its solubility, stability, and spectroscopic properties.
Wissenschaftliche Forschungsanwendungen
Chromatography and Complexation Techniques
Large-scale syntheses of various complex amines, including structures related to (3-Propan-2-ylcyclobutyl)methanamine, have been achieved through cation-exchange chromatography and selective complexation. These methods are efficient alternatives to traditional solvent extraction and distillation techniques for isolating pure hydrochloride salts of complex amines, demonstrating their utility in the preparation of intricate chemical structures (Geue & Searle, 1983).
Catalytic Applications in Chemistry
The use of 2-(Aminomethyl)Benzimidazole derivatives, which are structurally related to (3-Propan-2-ylcyclobutyl)methanamine, in Curtis reactions to synthesize zinc complexes has been explored. These reactions involve the condensation of propan-2-one with complexes and have shown potential in the synthesis of compounds with unique vibrational and thermogravimetric properties. This research demonstrates the application of such compounds in the field of catalysis and materials science (Patricio-Rangel et al., 2019).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds like N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, which share similarities with (3-Propan-2-ylcyclobutyl)methanamine. These methods involve condensation reactions and offer new pathways for creating complex chemical structures, expanding the possibilities for synthesizing a wide range of chemical entities (Zhi-we, 2014).
Development of Antidepressants
Research in pharmaceutical chemistry has utilized compounds structurally similar to (3-Propan-2-ylcyclobutyl)methanamine for the development of antidepressants. For instance, sertraline hydrochloride, a highly effective antidepressant, has been synthesized using intermediates that are structurally related to (3-Propan-2-ylcyclobutyl)methanamine. This highlights the potential of such compounds in the development of new pharmaceuticals (Vukics et al., 2002).
Antimicrobial and Anticancer Research
The synthesis and characterization of Schiff base rare earth metal complexes, involving compounds akin to (3-Propan-2-ylcyclobutyl)methanamine, have shown potential in antimicrobial and anticancer studies. These studies highlight the role of such compounds in developing new therapeutic agents (Preethi et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(3-propan-2-ylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(2)8-3-7(4-8)5-9;/h6-8H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYFGWSYAIRIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propan-2-ylcyclobutyl)methanamine;hydrochloride | |
CAS RN |
2243506-05-8 |
Source


|
| Record name | 1-[3-(propan-2-yl)cyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

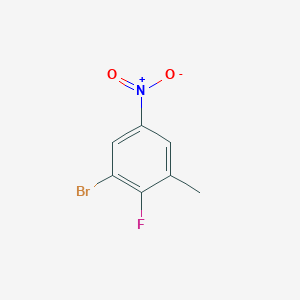
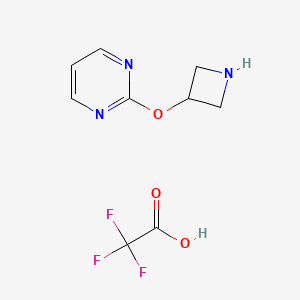
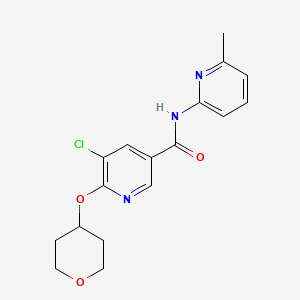
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)
![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)
![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)
![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)
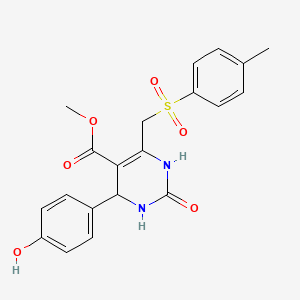
![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)